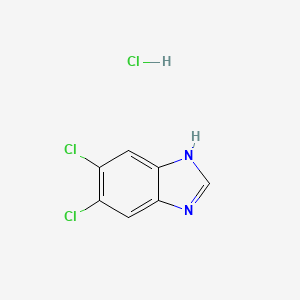

5,6-Dichlorobenzimidazole Hydrochloride

Description

The exact mass of the compound this compound is 221.951831 g/mol and the complexity rating of the compound is 153. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63938. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-dichloro-1H-benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2.ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;/h1-3H,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKILENXYURTTFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=CN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087737-96-9 |

Source

|

| Record name | 5,6-Dichlorobenzimidazole Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5,6-Dichlorobenzimidazole Hydrochloride from o-phenylenediamine

An In-Depth Technical Guide to the Synthesis of 5,6-Dichlorobenzimidazole Hydrochloride from 4,5-Dichloro-o-phenylenediamine

Introduction: The Significance of 5,6-Dichlorobenzimidazole

5,6-Dichlorobenzimidazole is a pivotal heterocyclic compound, serving as a crucial building block in the synthesis of various biologically active molecules. Its primary importance lies in its role as a key intermediate for antiviral drugs, most notably Maribavir, and the widely used research chemical 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), a potent inhibitor of transcription elongation.[1][2] The synthesis of its hydrochloride salt enhances stability and improves handling characteristics for subsequent pharmaceutical applications.

This guide provides a comprehensive, technically-grounded overview of the synthesis of this compound, commencing with the precursor 4,5-dichloro-1,2-phenylenediamine (a substituted o-phenylenediamine). We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss critical process parameters, and outline methods for analytical characterization, all while emphasizing the safety protocols essential for handling the involved reagents.

Reaction Mechanism: The Phillips Benzimidazole Synthesis

The formation of the benzimidazole ring from an o-phenylenediamine and a carboxylic acid is a classic condensation reaction known as the Phillips benzimidazole synthesis.[3] In this case, 4,5-dichloro-1,2-phenylenediamine reacts with formic acid, which uniquely serves as both the reactant providing the C2 carbon of the imidazole ring and the reaction solvent.

The mechanism proceeds through two key dehydration steps:

-

Amide Formation: The initial step is a nucleophilic acyl substitution where one of the amino groups of the diamine attacks the carbonyl carbon of formic acid. Subsequent loss of a water molecule forms an N-formyl intermediate.

-

Intramolecular Cyclization and Dehydration: The second amino group then performs an intramolecular nucleophilic attack on the amide carbonyl carbon. The resulting tetrahedral intermediate readily eliminates a second molecule of water to form the stable, aromatic benzimidazole ring. The presence of a strong acid can catalyze both dehydration steps by protonating the hydroxyl groups, making them better leaving groups.

Caption: Reaction mechanism for the Phillips synthesis of 5,6-Dichlorobenzimidazole.

Detailed Experimental Protocol

This protocol is presented in two distinct stages: the synthesis of the free base and its subsequent conversion to the hydrochloride salt.

Part A: Synthesis of 5,6-Dichlorobenzimidazole (Free Base)

Core Principle: This stage involves the thermal condensation and cyclization of the diamine with formic acid under reflux conditions, followed by precipitation of the product via neutralization.

Materials and Equipment:

-

Reagents: 4,5-dichloro-1,2-phenylenediamine, Formic acid (≥95%), Ammonium hydroxide solution (~25-30%) or Sodium hydroxide solution, Deionized water, Activated charcoal.

-

Equipment: Round-bottom flask, Reflux condenser, Heating mantle with magnetic stirrer, Buchner funnel and flask, Beakers, pH paper or pH meter.

Step-by-Step Procedure:

-

Reactor Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging Reagents: To the flask, add 4,5-dichloro-1,2-phenylenediamine. For every 1 mole of the diamine, add approximately 5-10 molar equivalents of formic acid. The excess formic acid acts as the solvent for the reaction.

-

Reflux: Heat the mixture to reflux (approximately 100-110°C) with continuous stirring. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing cold deionized water or crushed ice. This will dilute the formic acid.

-

Neutralization: While stirring vigorously, slowly add ammonium hydroxide or a solution of sodium hydroxide to the acidic mixture until the pH reaches 7-8. This step is crucial as it neutralizes the excess formic acid and the protonated benzimidazole product, causing the free base to precipitate out of the solution as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid cake thoroughly with deionized water to remove any residual salts (e.g., ammonium formate) and impurities.

-

Purification (Optional but Recommended): For higher purity, the crude product can be recrystallized. Dissolve the crude solid in a minimal amount of hot ethanol, treat with activated charcoal to remove colored impurities, filter while hot, and allow the filtrate to cool slowly to induce crystallization. Water can be added dropwise to the hot ethanol solution to decrease solubility and improve crystal formation.

-

Drying: Dry the purified solid in a vacuum oven at 60-70°C to a constant weight.

Part B: Conversion to this compound

Core Principle: The basic nitrogen atom of the imidazole ring is protonated by hydrochloric acid to form the stable, water-soluble hydrochloride salt.

Materials and Equipment:

-

Reagents: Purified 5,6-Dichlorobenzimidazole (free base), Isopropanol or Ethanol, Concentrated Hydrochloric Acid (37%).

-

Equipment: Erlenmeyer flask, Magnetic stirrer, Ice bath, Buchner funnel and flask.

Step-by-Step Procedure:

-

Dissolution: Dissolve the dried 5,6-Dichlorobenzimidazole free base in a suitable alcohol, such as isopropanol or ethanol, with gentle warming if necessary. Use a sufficient volume to ensure complete dissolution.

-

Acidification: Cool the solution in an ice bath. While stirring, add concentrated hydrochloric acid dropwise. The hydrochloride salt will begin to precipitate as a white or off-white solid. Add HCl until no further precipitation is observed.

-

Digestion: Continue stirring the slurry in the ice bath for an additional 30-60 minutes to ensure complete salt formation and precipitation.

-

Isolation: Collect the hydrochloride salt by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold isopropanol or ether to remove any excess HCl.

-

Drying: Dry the final product, this compound, in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

Data Presentation & Analytical Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compound.[4][5]

| Analytical Technique | Purpose | Expected Result for 5,6-Dichlorobenzimidazole |

| ¹H NMR (in DMSO-d₆) | Structural Elucidation & Purity | Aromatic protons (2H) as singlets or doublets, a singlet for the C2-H proton, and a broad singlet for the N-H proton (~12-13 ppm).[4] |

| ¹³C NMR (in DMSO-d₆) | Carbon Skeleton Confirmation | Signals corresponding to the distinct aromatic and imidazole carbons. |

| FT-IR (KBr Pellet) | Functional Group Identification | Broad N-H stretching band (~3000-3300 cm⁻¹), C=N stretching (~1620 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹). |

| Mass Spectrometry | Molecular Weight Verification | Molecular ion peak (M⁺) corresponding to the mass of the free base (C₇H₄Cl₂N₂) with the characteristic isotopic pattern for two chlorine atoms. |

| Melting Point | Purity Assessment | A sharp, defined melting point range consistent with literature values. |

| HPLC | Quantitative Purity Analysis | A single major peak indicating high purity (>98%). |

Visualization of the Experimental Workflow

Caption: Workflow for the two-stage synthesis of 5,6-Dichlorobenzimidazole HCl.

Safety and Hazard Management

Adherence to strict safety protocols is mandatory due to the hazardous nature of the chemicals involved.

-

4,5-Dichloro-1,2-phenylenediamine: Phenylenediamines are toxic if swallowed, harmful in contact with skin, and can cause skin and eye irritation.[6][7] They are also suspected of causing genetic defects and cancer.[7][8] All handling must be done in a fume hood wearing appropriate PPE.

-

Formic Acid: A corrosive chemical that can cause severe skin burns and eye damage. Its vapors are irritating to the respiratory system.

-

Hydrochloric Acid: Highly corrosive and can cause severe burns. Vapors are toxic and can cause respiratory damage.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required.[9]

-

Skin Protection: A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile) are essential.[7][9]

-

Respiratory Protection: All operations should be conducted within a certified chemical fume hood to avoid inhalation of dust and vapors.[7]

Handling and Emergency Procedures:

-

Ensure adequate ventilation at all times.[10]

-

Avoid creating dust when handling the solid diamine.[7]

-

An emergency eyewash station and safety shower must be readily accessible.[8][9]

-

In case of skin contact, immediately wash the affected area with copious amounts of water.[9]

-

Spills should be cleaned up immediately by trained personnel using appropriate spill kits.[9]

Conclusion

The synthesis of this compound from 4,5-dichloro-1,2-phenylenediamine via the Phillips condensation method is a robust and well-established procedure. The reaction's success hinges on controlled heating to drive the dehydration and cyclization, followed by careful neutralization to isolate the free base. The subsequent conversion to the hydrochloride salt provides a stable, easily handled final product. By understanding the underlying chemical principles and adhering strictly to safety protocols, researchers and drug development professionals can reliably produce this vital intermediate for further application in medicinal chemistry and pharmaceutical development.

References

-

Ruf, K., & Pfleiderer, W. (1991). Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers. Carbohydrate Research, 216, 421-39. Available from: [Link]

-

Townsend, L. B., et al. (n.d.). Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. PubMed. Available from: [Link]

-

Technical Disclosure Commons. (2025). Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one. Technical Disclosure Commons. Available from: [Link]

-

Loba Chemie. (2015). O-PHENYLENEDIAMINE FOR SYNTHESIS MSDS. Available from: [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: o-PHENYLENEDIAMINE. Available from: [Link]

-

ResearchGate. (2016). Synthesis, spectral and theoretical characterization of 5,6-Dichloro/Dimethyl-2-(2', 3'/2', 4'/2', 5'/3', 4'/3', 5'-Dimethoxyphenyl)-1H-Benzimidazoles. Available from: [Link]

-

Technical Disclosure Commons. (2025). Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one. Available from: [Link]

-

ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Available from: [Link]

-

ResearchGate. (n.d.). Desing, synthesis, and characterization of some 5,6‐dichloro benzimidazole derivatives with investigation of their antioxidant and elastase inhibitory activities. Available from: [Link]

-

Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Available from: [Link]

-

National Institutes of Health. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC. Available from: [Link]

-

ResearchGate. (n.d.). Scheme 4. Cyclization reaction of o-phenylenediamines with maleic anhydride. Available from: [Link]

-

The Pharma Innovation. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Available from: [Link]

-

PubMed Central. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available from: [Link]

-

ResearchGate. (n.d.). A synthetic route to 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole... Available from: [Link]

-

Organic Syntheses. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Available from: [Link]

- Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

WUR eDepot. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Available from: [Link]

-

MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available from: [Link]

-

ResearchGate. (n.d.). Mechanism for the cyclization reaction between O-phenylenediamine and carboxylic group to form benzimidazole. Available from: [Link]

-

Organic Syntheses. (2017). Synthesis of a 2,2#Dichloroimidazolidine#4,5#dione and its Application in a Chlorodehydroxylation. Available from: [Link]

-

Wikipedia. (n.d.). 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole. Available from: [Link]

-

ACS Publications. (n.d.). Synthesis and Biological Properties of Certain 5,6-Dichlorobenzimidazole Ribosides. Available from: [Link]

Sources

- 1. "Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imida" by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; Gade Srinivas Reddy; Nagunuri Ganapathi Chary; Bingi Hariprasad Reddy; Pareesha Srikanth [tdcommons.org]

- 2. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

- 6. lobachemie.com [lobachemie.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. echemi.com [echemi.com]

A Technical Guide to the Kinase Inhibition Mechanism of 5,6-Dichlorobenzimidazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth examination of the molecular mechanism of action of 5,6-Dichlorobenzimidazole as a kinase inhibitor. While the hydrochloride salt is a common starting material, the biologically active agent is typically its riboside derivative, 5,6-Dichlorobenzimidazole Riboside (DRB). DRB is a well-characterized nucleoside analog that functions as a potent, albeit not entirely selective, inhibitor of several critical protein kinases.[1] Its utility as a tool compound in molecular biology and its potential as a therapeutic agent stem from its ability to disrupt fundamental cellular processes such as transcription, cell cycle progression, and survival signaling. This document will elucidate the primary kinase targets of DRB, detail its ATP-competitive mechanism of inhibition, present methodologies for its characterization, and summarize its effects on cellular pathways.

Introduction: The Benzimidazole Scaffold in Kinase Inhibition

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[2] The derivative 5,6-Dichlorobenzimidazole, particularly in its riboside form (DRB), has been a subject of study for decades.[3] Initially identified as an inhibitor of RNA synthesis, its mode of action was later traced to the inhibition of protein kinases that regulate the activity of RNA polymerase II.[4][5] DRB is recognized for its ability to trigger p53-dependent apoptosis in cancer cells without inducing the genotoxic stress often associated with conventional chemotherapy, making it an attractive molecule for oncological research.[6][7][8]

Primary Kinase Targets and Molecular Mechanism

DRB exerts its biological effects by targeting the ATP-binding pocket of multiple serine/threonine kinases. Its action is primarily that of a Type I, ATP-competitive inhibitor.[9] This means it competes with the endogenous ATP substrate for binding to the kinase's active site, thereby preventing the transfer of a phosphate group to downstream substrates.[9][10]

Casein Kinase 2 (CK2)

Casein Kinase 2 (CK2) is a highly pleiotropic and constitutively active serine/threonine kinase that plays a central role in cell growth, proliferation, and the suppression of apoptosis.[3][10][11] Overexpression of CK2 is implicated in numerous cancers, making it a key therapeutic target.[11][12]

-

Mechanism of Inhibition: DRB is a well-established inhibitor of CK2.[13][1][9] It binds to the ATP-binding site on the catalytic subunits (CK2α and/or CK2α'), directly competing with ATP.[10] This inhibition disrupts the phosphorylation of hundreds of CK2 substrates, thereby interfering with the pro-survival and proliferative signaling pathways that are often hijacked by cancer cells.[10][11]

Cyclin-Dependent Kinases (CDKs)

DRB is also a potent inhibitor of transcriptional CDKs, most notably CDK7 and CDK9.[8][14] These kinases are crucial components of the transcriptional machinery.

-

CDK9/P-TEFb: CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), an event that is essential for the transition from transcription initiation to productive elongation.

-

CDK7/TFIIH: CDK7 is a component of the general transcription factor TFIIH and is also known as a CDK-activating kinase (CAK).[4]

-

Mechanism of Inhibition: By inhibiting CDK7 and CDK9, DRB prevents the phosphorylation of the Pol II CTD.[14] This leads to a failure of transcriptional elongation and results in the premature termination of transcription, which is the underlying cause of its observed effects on RNA synthesis.[4] This mechanism makes DRB a valuable tool for studying transcriptional regulation.

PIM Kinases

The PIM kinase family (PIM-1, PIM-2, and PIM-3) are serine/threonine kinases that are key regulators of signal transduction cascades promoting cell survival, proliferation, and drug resistance.[15][16] While DRB is not classically cited as a primary PIM inhibitor, structural similarities in the ATP-binding hinge region of many kinases suggest potential cross-reactivity.[16] Furthermore, dual inhibitors targeting both CK2 and PIM kinases have been explored as a therapeutic strategy, given their overlapping roles in tumorigenesis.[12]

The multi-targeted nature of DRB is central to its biological activity. The simultaneous inhibition of pro-survival pathways (via CK2) and fundamental cellular machinery (via CDKs) creates a potent anti-proliferative and pro-apoptotic effect.

Visualization of Inhibition and Pathway Effects

To better understand the mechanisms described, the following diagrams illustrate the core concepts.

Caption: ATP-Competitive Inhibition by DRB.

Caption: Cellular Pathways Disrupted by DRB.

Experimental Characterization Protocols

Evaluating the activity of a kinase inhibitor requires a multi-faceted approach, combining direct enzymatic assays with cell-based functional assays. This ensures that observed potency against a purified enzyme translates to the desired biological effect in a complex cellular environment.[17]

In Vitro Biochemical Kinase Assay

This protocol determines the direct inhibitory effect of DRB on a purified kinase (e.g., CK2α) by measuring the reduction in enzyme activity. Luminescence-based assays, such as those detecting ADP formation, are widely used for their high sensitivity and throughput.[18][19]

Protocol: ADP-Glo™ Kinase Assay

-

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The luminescence generated is directly proportional to ADP concentration, and thus to kinase activity.

-

Materials:

-

Purified recombinant kinase (e.g., human CK2α)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

DRB (or 5,6-Dichlorobenzimidazole Hydrochloride, prepared in a suitable solvent like DMSO)

-

ATP (at Km concentration for the specific kinase)

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

-

White, opaque 96- or 384-well plates

-

-

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of DRB in DMSO. A typical 10-point, 3-fold dilution series might start from 100 µM.

-

Reaction Setup: To each well of a 384-well plate, add:

-

50 nL of DRB dilution (or DMSO for 'no inhibitor' and 'no enzyme' controls).

-

2.5 µL of a 2x kinase/substrate mix (containing the kinase and substrate peptide in assay buffer).

-

-

Pre-incubation: Gently mix and incubate the plate for 15-20 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

-

Initiation: Add 2.5 µL of a 2x ATP solution to all wells to start the kinase reaction. The final volume is 5 µL.

-

Kinase Reaction: Incubate for the desired time (e.g., 60 minutes) at room temperature. The duration should be optimized to ensure the reaction is in the linear range.

-

Termination and ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data using 'no inhibitor' (0% inhibition) and 'no enzyme' (100% inhibition) controls. Plot the percentage of inhibition against the logarithm of the DRB concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Caption: Workflow for an In Vitro Biochemical Kinase Assay.

Cell-Based Viability/Cytotoxicity Assay

This protocol assesses the overall effect of DRB on cell health, which is an integrated measure of its impact on various cellular pathways, including proliferation and apoptosis. The MTT assay is a classic colorimetric method for this purpose.[20]

Protocol: MTT Cell Viability Assay

-

Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[20]

-

Materials:

-

Cancer cell line of interest (e.g., HeLa, Jurkat)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

DRB stock solution in DMSO

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Sterile, clear 96-well plates

-

-

Step-by-Step Methodology:

-

Cell Seeding: Harvest and count cells. Seed a predetermined number of cells (e.g., 5,000-10,000 cells) in 100 µL of complete medium into each well of a 96-well plate.[20]

-

Cell Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach (for adherent lines) and resume normal growth.

-

Compound Treatment: Prepare serial dilutions of DRB in complete culture medium. Remove the old medium from the wells and add 100 µL of the DRB dilutions. Include vehicle controls (medium with DMSO) and 'no cell' controls (medium only).[20]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[21]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple precipitates.[20][22]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21] Mix thoroughly by gentle shaking or pipetting.

-

Data Acquisition: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.

-

Data Analysis: Subtract the absorbance of the 'no cell' control from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against DRB concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

Caption: Workflow for a Cell-Based MTT Viability Assay.

Quantitative Inhibitory Profile

The potency of DRB varies across its different kinase targets. The following table summarizes representative inhibitory concentrations found in the literature. It is important to note that IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration).

| Kinase Target | Assay Type | Reported IC50 / Ki | Reference |

| CK2 | Biochemical | Ki: 0.25 µM | [23] |

| CDK9/Cyclin T1 | Biochemical | IC50: ~4 µM | [14] |

| CDK7/Cyclin H | Biochemical | IC50: >25 µM | [14] |

| PIM-1 | Biochemical | IC50: 7 nM (SGI-1776) | [23] |

| PIM-3 | Biochemical | IC50: 69 nM (SGI-1776) | [23] |

*Note: Data for PIM kinases are for SGI-1776, another benzimidazole-based inhibitor, to illustrate the potential potency of this scaffold against the PIM family. Specific IC50 values for DRB against PIM kinases are less commonly reported, underscoring CK2 and CDKs as its primary characterized targets.

Conclusion

5,6-Dichlorobenzimidazole Riboside (DRB) is a multi-kinase inhibitor that primarily targets Casein Kinase 2 and transcriptional Cyclin-Dependent Kinases (CDK7/9). Its mechanism of action is ATP-competitive, leading to the disruption of key cellular processes including pro-survival signaling and transcriptional elongation. This dual action results in potent anti-proliferative and pro-apoptotic effects in various cell types. The experimental protocols detailed herein provide a robust framework for characterizing the biochemical potency and cellular efficacy of DRB and other kinase inhibitors. The comprehensive understanding of its molecular interactions and cellular consequences solidifies DRB's role as both an invaluable research tool and a foundational structure for the development of targeted therapeutics.

References

- [No title].

- In vitro kinase assay. protocols.io.

- The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico R

- What are CK2 inhibitors and how do they work?.

- CK2 Inhibitors Targeting Inside and Outside the C

- Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. AACR Journals.

- Targeting PIM kinases in cancer therapy: An update on pharmacological small-molecule inhibitors. PubMed.

- Kinase CK2 Inhibition: An Upd

- Casein Kinase II Inhibitors. Santa Cruz Biotechnology.

- Biochemical Kinase Assays. Thermo Fisher Scientific.

- Potential Pharmacological Inhibitors of Pim Kinase Under Clinical Trials.. R Discovery.

- 5,6-Dichlorobenzimidazole riboside (DRB) | CDK Inhibitor. MedChemExpress.

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

- Pim | Inhibitors. MedChemExpress.

- Biochemical kinase assay to improve potency and selectivity. Domainex.

- The cyclin-dependent kinase inhibitor 5, 6-dichloro-1-beta-D-ribofuranosylbenzimidazole induces nongenotoxic, DNA replication-independent apoptosis of normal and leukemic cells, regardless of their p53 st

- Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI.

- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.

- 5,6-Dichlorobenzimidazole 1-beta-D-ribofuranoside Casein Kinase inhibitor.

- Application Notes and Protocols: Assessing Saracatinib Cytotoxicity with the MTT Assay. Benchchem.

- MTT Assay Protocol for Cell Viability and Prolifer

- Cell Viability Assays. NCBI Bookshelf.

- MTT assay. Bio-protocol.

- 5,6-Dichlorobenzimidazole 1-beta-D-ribofuranoside (E2914-GRP). Universal Biologicals.

- Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simul

- MTT assay protocol. Abcam.

- Selected CK2 inhibitors. a: DRB [5,6-dichloro-1(b-D-ribofuranosyl)benzimidazole], TBB ….

- 5,6-Dichlorobenzimidazole riboside. MedChem Express - Cambridge Bioscience.

- 5,6-Dichlorobenzimidazole 1-b- D -ribofuranoside 53-85-0. Sigma-Aldrich.

- The transcriptional elongation inhibitor 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole inhibits transcription factor IIH-associ

- RNA polymerase II inhibitor, 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB)

- This compound 1087737-96-9. TCI Deutschland GmbH.

Sources

- 1. 5,6-Dichlorobenzimidazole riboside - MedChem Express [bioscience.co.uk]

- 2. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The transcriptional elongation inhibitor 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole inhibits transcription factor IIH-associated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RNA polymerase II inhibitor, 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) causes erythroleukemic differentiation and transcriptional activation of erythroid genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. universalbiologicals.com [universalbiologicals.com]

- 8. The cyclin-dependent kinase inhibitor 5, 6-dichloro-1-beta-D-ribofuranosylbenzimidazole induces nongenotoxic, DNA replication-independent apoptosis of normal and leukemic cells, regardless of their p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]

- 11. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box | MDPI [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. mdpi.com [mdpi.com]

- 15. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 19. domainex.co.uk [domainex.co.uk]

- 20. benchchem.com [benchchem.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

discovery and history of dichlorobenzimidazole compounds in research

An In-depth Technical Guide to the Discovery and History of Dichlorobenzimidazole Compounds in Research

Introduction: From Transcriptional Probe to Therapeutic Precursor

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Within this broad family, the dichlorobenzimidazole series represents a fascinating case study in chemical biology and drug discovery. Initially identified as potent inhibitors of cellular transcription, these compounds, particularly 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), became indispensable tools for dissecting the intricacies of gene expression. This guide traces the scientific journey of dichlorobenzimidazole compounds, from their discovery as molecular probes to their rational evolution into highly selective antiviral agents and their exploration in other therapeutic domains. We will examine the key structural modifications, the elucidation of their mechanism of action, and the experimental methodologies that underpinned their development.

Part 1: The Genesis - Discovery of DRB as a Transcription Inhibitor

The story of dichlorobenzimidazoles in modern molecular biology begins with 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole, universally known as DRB. Synthesized as a nucleoside analog, DRB was observed to have a profound and selective inhibitory effect on the synthesis of heterogeneous nuclear RNA (hnRNA), the precursor to messenger RNA (mRNA), while having minimal impact on the synthesis of ribosomal RNA (rRNA) or transfer RNA (tRNA).

This selectivity pointed to a specific target within the cellular transcription machinery. Subsequent research revealed that DRB does not inhibit purified RNA polymerase II directly under non-specific transcription conditions.[2] Instead, its action is exerted during specific, promoter-directed transcription.[2] This crucial insight established DRB not as a simple enzymatic inhibitor but as a modulator of a more complex regulatory process. The inhibitory effects were found to be most potent with DRB itself, followed by its monophosphate and triphosphate derivatives, suggesting the parent nucleoside is the primary active form entering the cell.[2]

Mechanism of Action: Kinase Inhibition and Transcriptional Arrest

The precise molecular target of DRB was identified as a class of protein kinases responsible for phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAP II). The CTD is a critical regulatory hub, and its phosphorylation status dictates the progression of the polymerase through the transcription cycle, from initiation to elongation and termination.

DRB was found to be a potent inhibitor of several kinases, including:

-

Casein Kinase II (CK2): An essential and ubiquitous serine/threonine kinase involved in a vast number of cellular processes.[3][4]

-

Cyclin-Dependent Kinase 9 (CDK9): The catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). CDK9-mediated phosphorylation of Serine 2 (Ser2) residues in the RNAP II CTD is a critical checkpoint for the transition from abortive initiation to productive elongation.[5]

By inhibiting these kinases, DRB prevents the necessary phosphorylation events on the RNAP II CTD.[5] This leads to a failure of the polymerase to clear the promoter region and enter the productive elongation phase, resulting in the premature termination of transcription. This mechanism explains the profound and selective inhibition of mRNA synthesis observed in initial studies. The isolation of DRB-resistant HeLa cell mutants with altered transcriptional machinery provided definitive genetic evidence for this mechanism of action.[6]

Caption: Mechanism of DRB-mediated transcription inhibition.

Part 2: A New Direction - The Emergence of Dichlorobenzimidazoles in Antiviral Research

The role of cellular kinases in viral replication cycles made kinase inhibitors like DRB logical candidates for antiviral screening. Initial studies revealed that DRB possessed activity against DNA viruses like human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). However, this antiviral effect was not well-separated from its inherent cytotoxicity; the concentrations required to inhibit viral replication were also harmful to the host cells.[7] This lack of a therapeutic window rendered DRB unsuitable as a clinical antiviral agent but provided a crucial proof-of-concept.

Rational Design and a Leap in Potency: The 2-Position Halogenation

Recognizing the potential of the dichlorobenzimidazole scaffold, researchers at the University of Michigan embarked on a structure-activity relationship (SAR) study to improve antiviral potency and selectivity.[7] The key insight was the modification of the 2-position of the benzimidazole ring, which was unsubstituted in DRB.

A new series of 2-substituted 5,6-dichlorobenzimidazole ribonucleosides was synthesized.[7] This led to the discovery of two landmark compounds:

-

2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB): The addition of a chloro group at the 2-position.

-

2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB): The addition of a bromo group at the 2-position.

These modifications had a dramatic effect. TCRB was found to be highly active against HCMV with an IC50 of 2.9 µM, a significant improvement over DRB's IC50 of 42 µM.[7] Crucially, TCRB exhibited little to no cytotoxicity at concentrations up to 100 µM, demonstrating a vast improvement in the therapeutic index.[7] Substituting the 2-chloro group with a 2-bromo group (BDCRB) further enhanced the anti-HCMV activity by approximately fourfold, without a significant increase in cytotoxicity.[7]

These data established that for potent and selective anti-HCMV activity, a ribose moiety at the 1-position and a small, electron-withdrawing halogen (Cl or Br) at the 2-position were critical.[7] The activity and selectivity of both TCRB and BDCRB surpassed those of the then-standard anti-HCMV drugs, ganciclovir and foscarnet.[7]

Caption: Structural evolution from DRB to the antiviral TCRB.

Quantitative Comparison of Antiviral Activity

The following table summarizes the quantitative data from plaque reduction assays, highlighting the dramatic improvement in potency and selectivity achieved through modification of the 2-position.

| Compound | Target Virus | Antiviral IC50 (µM) | Cytotoxicity (HFF cells) |

| DRB | HCMV | 42[7] | Cytotoxic in the same dose range[7] |

| HSV-1 | 30[7] | Cytotoxic in the same dose range[7] | |

| TCRB | HCMV | 2.9[7] | Little to no cytotoxicity up to 100 µM[7] |

| HSV-1 | 102[7] | Little to no cytotoxicity up to 100 µM[7] | |

| BDCRB | HCMV | ~0.7 | No significant increase in cytotoxicity[7] |

Data derived from Townsend et al., J Med Chem, 1995.[7]

Part 3: Synthesis and Methodologies

The synthesis of these potent antiviral agents was a key enabling factor in their discovery. The general approach involves the glycosylation of the appropriate benzimidazole heterocycle with a protected ribose derivative, followed by deprotection.

Exemplary Protocol: Synthesis of 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB)

This protocol is a generalized representation based on established methods for nucleoside synthesis.[7][8]

Step 1: Preparation of the Heterocycle

-

The starting material is the 2,5,6-trichlorobenzimidazole heterocycle.

Step 2: Silylation of the Heterocycle

-

The 2,5,6-trichlorobenzimidazole is treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), in an aprotic solvent like acetonitrile. This step activates the heterocycle for the subsequent glycosylation reaction.

Step 3: Glycosylation (Vorbrüggen method)

-

The silylated heterocycle is reacted with a protected ribose derivative, typically 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (TAR).

-

A Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added to promote the condensation reaction.

-

The reaction is performed under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions. The reaction mixture is typically heated to drive the reaction to completion. This method predominantly yields the desired β-anomer.[8]

Step 4: Deprotection

-

The resulting acetyl-protected nucleoside is isolated and purified.

-

The acetyl protecting groups are removed by treatment with a solution of ammonia in methanol (methanolic ammonia).[8] The reaction is stirred at room temperature or slightly elevated temperature until deacetylation is complete, as monitored by thin-layer chromatography (TLC).

Step 5: Purification

-

The final product, TCRB, is purified from the reaction mixture using column chromatography on silica gel to yield the pure compound.

Caption: General experimental workflow for the synthesis of TCRB.

Part 4: Expanding Horizons - Dichlorobenzimidazoles in Cancer Research

The journey of dichlorobenzimidazoles did not end with virology. Their fundamental mechanism as kinase inhibitors has made them valuable scaffolds for developing agents in other therapeutic areas, most notably oncology.

Recent research has focused on designing 1,2-disubstituted 5,6-dichlorobenzimidazole derivatives as inhibitors of the BRAF kinase, a key component of the MAPK/RAS-RAF-MEK signaling pathway that is frequently mutated in various cancers, including melanoma.[1][9] By designing molecules to occupy the ATP-binding pocket and extend into an allosteric hydrophobic back pocket, researchers have developed compounds with potent inhibitory activity against both wild-type (BRAFWT) and mutant (BRAFV600E) forms of the enzyme.[1]

Furthermore, the foundational compound DRB has been shown to induce apoptosis in breast cancer cells.[5] This effect is attributed to its ability, as a CDK9 inhibitor, to down-regulate the expression of the anti-apoptotic protein Mcl-1.[5] This line of research highlights the potential for combining CDK9 inhibitors with other agents, such as PI3K or proteasome inhibitors, to enhance therapeutic efficacy in oncology.[5]

Conclusion

The history of dichlorobenzimidazole compounds is a compelling narrative of scientific discovery and rational drug design. From its origins as DRB, a molecular tool that helped illuminate the fundamental processes of gene transcription, the scaffold has been intelligently evolved. The addition of a halogen at the 2-position transformed a non-selective transcription inhibitor into a class of potent and highly selective antiviral agents with significant clinical potential. The journey continues as the core dichlorobenzimidazole structure is now being leveraged to design a new generation of kinase inhibitors for cancer therapy. This progression from a basic research probe to diverse therapeutic applications underscores the enduring power of chemical synthesis and mechanistic investigation in modern drug discovery.

References

- Townsend, L.B. et al. (1995). Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry.

- MedChemExpress. 5,6-Dichlorobenzimidazole riboside (DRB) | CDK Inhibitor.

- Selleck Chemicals. 5,6-Dichlorobenzimidazole 1-beta-D-ribofuranoside Casein Kinase inhibitor.

- Zandomeni, R. et al. (1982). Mechanism of action of dichloro-beta-D-ribofuranosylbenzimidazole: effect on in vitro transcription. PubMed.

- Mittleman, B. A. et al. (1983). Mechanism of action of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole. II. A resistant human cell mutant with an altered transcriptional machinery. PubMed.

- Chen, Y. et al. (2023). 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression. National Institutes of Health.

- Williams, J. D. (2003). Design, synthesis, and antiviral activity of TCRB analogs based on imidazo[1,2- a ]pyridine, pyrazolo[1,5- a ]pyridine, and indole heterocycles. ResearchGate.

- Williams, J. D. (2003). Design, Synthesis, and Antiviral Activity of TCRB Analogs Based on Imidazo [1,2-a] Pyridine, Pyrazolo[1,5-a]pyridine, and Indole Heterocycles. Google Books.

- Revankar, G. R. & Robins, R. K. (Date unavailable). The synthesis of 2‐chloro‐1‐β‐D‐ribofuranosyl‐5,6‐dimethylbenzimidazole and (certain related derivatives. ResearchGate.

- Temirak, A. et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. PubMed Central.

- Temirak, A. et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. ResearchGate.

- Townsend, L.B. et al. (1995). Design, Synthesis, and Antiviral Activity of Certain 2,5,6-Trihalo-l-(/?-D-ribofuranosyl)benzimidazoles. American Chemical Society.

Sources

- 1. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of dichloro-beta-D-ribofuranosylbenzimidazole: effect on in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole. II. A resistant human cell mutant with an altered transcriptional machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on 5,6-Dichlorobenzimidazole Hydrochloride as a Precursor for DRB Synthesis

<

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and pharmaceutical development, the synthesis of potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation. Among these, 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), a well-established inhibitor of several kinases, including Casein Kinase 2 (CK2) and Cyclin-Dependent Kinases (CDKs), continues to be a vital tool for researchers investigating cellular processes such as transcription and apoptosis.[1][2][3] The efficient synthesis of DRB is paramount, and at its heart lies the precursor, 5,6-Dichlorobenzimidazole Hydrochloride. This technical guide provides a comprehensive overview of this compound, its properties, its critical role in the synthesis of DRB, and the subsequent biological significance of the final product.

This compound: The Foundation

This compound is a versatile heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules.[4] Its unique structure, featuring a benzimidazole core with two chlorine atoms, imparts specific reactivity that is advantageous in nucleoside synthesis.[4] The hydrochloride salt form enhances its stability and solubility, making it a practical starting material for laboratory and industrial-scale applications.[4]

Physicochemical Properties

A thorough understanding of the precursor's properties is essential for optimizing reaction conditions.

| Property | Value | Source |

| CAS Number | 1087737-96-9 | [4] |

| Molecular Formula | C₇H₄Cl₂N₂·HCl | [4] |

| Molecular Weight | 223.48 g/mol | [4] |

| Appearance | White to light yellow powder | [4] |

| Purity | ≥ 98% (HPLC) | [4] |

| Storage Conditions | Room Temperature | [4] |

The Synthetic Pathway: From Precursor to Potent Inhibitor

The synthesis of 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) from 5,6-Dichlorobenzimidazole is a well-established process in medicinal chemistry.[5][6] The most common and efficient method involves a glycosylation reaction, where the benzimidazole nitrogen is coupled with a protected ribose derivative.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages in the synthesis of DRB, starting from the activation of the ribose moiety to the final deprotection steps.

Caption: Synthetic workflow for DRB from 5,6-Dichlorobenzimidazole.

Step-by-Step Experimental Protocol

The following protocol is a generalized representation of the Vorbrüggen glycosylation method, a widely used and efficient approach for the synthesis of nucleosides.

Materials:

-

5,6-Dichlorobenzimidazole

-

1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous Acetonitrile (MeCN)

-

Methanolic Ammonia

-

Silica Gel for column chromatography

-

Appropriate deuterated solvents for NMR analysis

Procedure:

-

Silylation of the Heterocycle:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), suspend 5,6-Dichlorobenzimidazole in anhydrous acetonitrile.

-

Add N,O-Bis(trimethylsilyl)acetamide (BSA) and stir the mixture at room temperature until the solid dissolves completely, indicating the formation of the silylated intermediate. The causality here is to increase the nucleophilicity of the benzimidazole nitrogen for the subsequent coupling reaction.

-

-

Glycosylation Reaction:

-

To the solution from Step 1, add 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a catalytic amount of Trimethylsilyl trifluoromethanesulfonate (TMSOTf). The Lewis acid catalyst activates the ribose derivative, facilitating the nucleophilic attack by the silylated benzimidazole.

-

Allow the reaction to warm to room temperature and stir for the prescribed time (monitoring by TLC is recommended).

-

-

Work-up and Purification of the Protected Nucleoside:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to obtain the protected DRB.

-

-

Deprotection:

-

Dissolve the purified protected DRB in methanolic ammonia.

-

Stir the solution at room temperature until the deprotection is complete (monitor by TLC). The basic conditions cleave the acetyl protecting groups from the ribose moiety.

-

Concentrate the reaction mixture under reduced pressure.

-

-

Final Purification and Characterization:

-

Purify the crude DRB by recrystallization or silica gel column chromatography to yield the final product as a white solid.[7]

-

Confirm the structure and purity of the synthesized DRB using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

-

The Biological Significance of DRB: A Potent Kinase Inhibitor

DRB is a nucleoside analog that functions as a potent inhibitor of several kinases, most notably Casein Kinase 2 (CK2) and cyclin-dependent kinases (CDKs) involved in transcription, such as CDK9.[1][2][8] Its mechanism of action involves competing with ATP for the kinase's active site, thereby inhibiting the phosphorylation of downstream substrates.

Mechanism of Action: Inhibition of Transcription Elongation

DRB's primary and most studied effect is the inhibition of transcription elongation by RNA Polymerase II.[9][10] It achieves this by targeting the Positive Transcription Elongation Factor b (P-TEFb), a complex containing CDK9.[8][9] CDK9 is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II, a critical step for the transition from transcription initiation to elongation.[8] By inhibiting CDK9, DRB prevents this phosphorylation event, leading to premature termination of transcription.[8][11]

Caption: DRB's mechanism of action in inhibiting transcription elongation.

This inhibitory activity has made DRB an invaluable tool for studying gene expression and has also positioned it as a potential therapeutic agent in diseases characterized by dysregulated transcription, such as cancer and viral infections.[1][2]

Analytical Characterization

Rigorous analytical characterization is crucial to ensure the identity, purity, and quality of both the precursor and the final product.

| Technique | 5,6-Dichlorobenzimidazole HCl | 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) |

| HPLC | To determine purity (≥ 98%)[4] | To determine purity (≥ 98%) and quantify reaction completion[12] |

| ¹H NMR | To confirm the chemical structure and proton environment | To confirm the ribosylation at the N1 position and the overall structure |

| ¹³C NMR | To confirm the carbon skeleton | To confirm the carbon framework, including the ribose moiety |

| Mass Spec. | To confirm the molecular weight (223.48 g/mol )[4] | To confirm the molecular weight (319.14 g/mol )[1][12] |

| FT-IR | To identify characteristic functional groups | To confirm the presence of hydroxyl groups from the ribose and changes in the benzimidazole ring vibrations |

Conclusion

This compound is a fundamentally important precursor in the synthesis of the potent kinase inhibitor, DRB. Its favorable chemical properties and reactivity make it an ideal starting material for efficient glycosylation reactions. A thorough understanding of the synthetic methodologies, coupled with rigorous analytical characterization, is essential for obtaining high-purity DRB for research and drug development applications. The profound biological effects of DRB, stemming from its ability to modulate transcription, underscore the continued importance of this molecule and its synthetic precursors in advancing our understanding of cellular biology and developing novel therapeutic strategies.

References

-

ResearchGate. Synthesis of DRB (1). Reagents and conditions: (i) (COCl)2, DMF,... [Link]

-

Anticancer Research. Inhibition of P-TEFb by DRB Suppresses SIRT1/CK2α Pathway and Enhances Radiosensitivity of Human Cancer Cells. [Link]

-

Wikipedia. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole. [Link]

-

PubMed. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. [Link]

-

Anticancer Research. Inhibition of P-TEFb by DRB Suppresses SIRT1/CK2α Pathway and Enhances Radiosensitivity of Human Cancer Cells. [Link]

-

ResearchGate. A synthetic route to 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB). [Link]

-

PubMed. Inhibition of P-TEFb by DRB suppresses SIRT1/CK2α pathway and enhances radiosensitivity of human cancer cells. [Link]

-

Identification of Kinase Inhibitors that Target Transcription Initiation by RNA Polymerase II. [Link]

-

PubMed. Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers. [Link]

-

ResearchGate. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole inhibits transcription elongation by RNA polymerase II in vitro. [Link]

-

PubChem. 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole. [Link]

-

PubMed Central. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. [Link]

-

PubMed Central. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. [Link]

-

SLS Ireland. 5,6-Dichlorobenzimidazole 1-be | D1916-10MG | SIGMA-ALDRICH. [Link]

-

PubMed. Rapid induction of nuclear transcripts and inhibition of intron decay in response to the polymerase II inhibitor DRB. [Link]

-

PubMed Central. Mechanism of action of dichloro-beta-D-ribofuranosylbenzimidazole: effect on in vitro transcription. [Link]

-

Mechanism of action of DRB. III. Effect on specific in vitro initiation of transcription. [Link]

-

Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]

-

PubMed. RNA polymerase II inhibitor, 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) causes erythroleukemic differentiation and transcriptional activation of erythroid genes. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. apexbt.com [apexbt.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. chemimpex.com [chemimpex.com]

- 5. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DRB | 53-85-0 [chemicalbook.com]

- 8. Inhibition of P-TEFb by DRB Suppresses SIRT1/CK2α Pathway and Enhances Radiosensitivity of Human Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 9. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. RNA polymerase II inhibitor, 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) causes erythroleukemic differentiation and transcriptional activation of erythroid genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

An In-depth Technical Guide to the Fundamental Properties of 5,6-Dichlorobenzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a fusion of benzene and imidazole rings, represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its many halogenated analogs, 5,6-dichlorobenzimidazole has emerged as a particularly valuable pharmacophore. Its derivatives have demonstrated a broad spectrum of biological activities, most notably as potent anticancer and antiviral agents. This guide provides a comprehensive technical overview of the fundamental properties of 5,6-dichlorobenzimidazole derivatives, offering insights into their synthesis, physicochemical and spectroscopic characteristics, mechanisms of action, and the experimental protocols essential for their evaluation.

Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 5,6-dichlorobenzimidazole derivatives is fundamental for their development as therapeutic agents. These properties influence their solubility, stability, and interaction with biological targets.

Core Chemical Structure and Properties

The core structure of 5,6-dichlorobenzimidazole provides a rigid framework that can be functionalized at various positions to modulate its biological activity. The electron-withdrawing nature of the two chlorine atoms on the benzene ring significantly influences the electronic properties of the entire molecule.

Table 1: Physicochemical Properties of Representative 5,6-Dichlorobenzimidazole Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| 5,6-Dichlorobenzimidazole | C₇H₄Cl₂N₂ | 187.03 | 205-208 | Soluble in DMSO and methanol |

| 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one | C₇H₄Cl₂N₂O | 203.03 | >300 | Soluble in DMSO |

| 2-(2,2,2-Trifluoroethyl)-5,6-dichlorobenzimidazole | C₉H₅Cl₂F₃N₂ | 281.05 | Not Reported | Not Reported |

| 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) | C₁₂H₁₂Cl₂N₂O₄ | 319.14 | Not Reported | Soluble in DMSO |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 5,6-dichlorobenzimidazole derivatives.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In the ¹H NMR spectrum of the 5,6-dichlorobenzimidazole core, the aromatic protons typically appear as singlets or doublets in the downfield region (δ 7.0-8.0 ppm). The N-H proton of the imidazole ring is often observed as a broad singlet at a lower field. In ¹³C NMR, the chlorinated carbons of the benzene ring show characteristic chemical shifts.

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data of a 5,6-Dichlorobenzimidazole Derivative

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| 2-cyclohexyl-1H-benzo[d]imidazole | CDCl₃ | 12.11 (s, 1H), 7.60 (dd, J = 5.9, 3.2Hz, 2H), 7.22-7.17 (m, 2H), 2.79 (tt, J = 10.8, 3.5Hz, 1H), 2.00 (d, J = 8.3, 2H), 1.77 (d, J = 11.7, 2H), 1.72-1.51 (m, 3H), 1.46 - 1.15 (m, 3H) | 157.4, 138.4, 137.1, 123.2, 122.9, 118.3, 114.7, 33.8, 29.9, 26.2, 26.0 |

| 1-Benzyl-2-phenyl-5-chloro-1-H-benzimidazole | DMSO-d₆ | 5.62 (s, 2H), 7.00 (dd, J = 6Hz, 12 Hz, 2H), 7.25- 7.31 (m, 4H), 7.52-7.56 (m, 4H), 7.73-7.76 (m, 2H), 7.81 (d, J =1.2 Hz, 1H) | Not Reported |

Note: The provided data is for related benzimidazole structures and serves as a reference for expected chemical shift ranges.

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectra of 5,6-dichlorobenzimidazole derivatives exhibit characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for 5,6-Dichlorobenzimidazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (imidazole) | 3400-3100 | Medium, Broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C=N stretch (imidazole) | 1650-1590 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Medium to Strong |

| C-Cl stretch | 800-600 | Strong |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of a 5,6-dichlorobenzimidazole derivative will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms.

Part 2: Synthesis of 5,6-Dichlorobenzimidazole Derivatives

The synthesis of 5,6-dichlorobenzimidazole derivatives typically involves the condensation of 4,5-dichloro-1,2-phenylenediamine with a variety of reagents, such as aldehydes or carboxylic acids, to form the imidazole ring. Further modifications can be made to the N-1 position of the imidazole ring.[1]

General Synthesis Strategies

A common and effective method for synthesizing 2-substituted-5,6-dichlorobenzimidazoles is the Phillips condensation reaction. This involves the reaction of 4,5-dichloro-1,2-phenylenediamine with an appropriate aldehyde in the presence of an oxidizing agent. The N-1 position can then be alkylated or arylated to introduce further diversity.

Sources

A Framework for the Investigation of 5,6-Dichlorobenzimidazole Hydrochloride as a Novel Antifungal Agent

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for yielding compounds with a wide spectrum of biological activities, including notable antifungal agents.[1] However, the antifungal potential of many derivatives, such as 5,6-Dichlorobenzimidazole Hydrochloride, remains largely unexplored. This compound is more commonly recognized as a precursor in the synthesis of antiviral agents and as a modulator of casein kinase activity.[2][3][4] This technical guide departs from a review of established data to instead propose a comprehensive, field-proven framework for the systematic evaluation of this compound as a novel antifungal candidate. We present a logical, multi-phase experimental workflow, grounded in established principles of mycology and drug discovery, designed to thoroughly characterize its activity from initial screening to preliminary mechanism of action studies. This document serves as a roadmap for researchers and drug development professionals seeking to investigate under-explored regions of chemical space for new therapeutic agents.

Part 1: Theoretical Framework and Rationale for Investigation

While direct evidence for the antifungal properties of this compound is sparse, a compelling scientific rationale for its investigation can be constructed from two primary lines of evidence: the known activities of the broader benzimidazole class and the compound's documented interactions with evolutionarily conserved kinases.

The Benzimidazole Precedent: Microtubule Disruption

The primary mechanism of action for many established benzimidazole fungicides, such as carbendazim and benomyl, is the disruption of microtubule assembly.[5][6] Microtubules, polymers of α- and β-tubulin heterodimers, are critical for essential fungal processes including nuclear division, cell shape, and intracellular transport.[7][8] Benzimidazoles bind to β-tubulin, inhibiting its polymerization into microtubules, which ultimately leads to mitotic arrest and cell death.[5][6] Given that this compound shares the core benzimidazole structure, it is a logical starting hypothesis that it may exert antifungal activity via a similar mechanism.

An Alternative Hypothesis: Casein Kinase Inhibition

5,6-Dichlorobenzimidazole is a well-known precursor to 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), a potent inhibitor of Casein Kinase II (CK2).[2][9][10] Furthermore, the broader Casein Kinase 1 (CK1) family has emerged as a promising target for antifungal development.[11] In pathogenic fungi like Candida albicans, CK1 homologs such as Yck2 and Hrr25 are crucial for regulating stress responses, cell wall integrity, and susceptibility to existing antifungal drugs.[12][13][14] Pharmacological or genetic inhibition of these kinases can restore sensitivity to resistant strains and attenuate virulence.[13][14] Therefore, a plausible alternative or complementary mechanism of action for this compound is the inhibition of essential fungal casein kinases, disrupting vital signaling pathways.

The following diagram outlines these two primary hypothetical mechanisms that warrant experimental validation.

Caption: Hypothetical antifungal mechanisms of 5,6-Dichlorobenzimidazole HCl.

Part 2: A Proposed Experimental Workflow for Antifungal Evaluation

This section details a rigorous, phased approach to systematically evaluate the antifungal potential of this compound. Each protocol is designed to be self-validating through the inclusion of appropriate controls.

Phase 1: In Vitro Susceptibility Screening

The initial phase aims to determine if the compound possesses intrinsic antifungal activity and to define its spectrum against a panel of clinically relevant fungal pathogens. The gold-standard broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.[15]

-

Preparation of Compound Stock:

-

Prepare a 10 mg/mL stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the assay must not exceed 1% and must be shown to have no inhibitory effect on fungal growth.[16]

-

-

Fungal Inoculum Preparation:

-

For Yeasts (e.g., Candida albicans, Cryptococcus neoformans): Subculture the yeast on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[15] Dilute this suspension in RPMI-1640 medium to the final working inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[15]

-

For Molds (e.g., Aspergillus fumigatus): Grow the mold on Potato Dextrose Agar until conidia are formed. Harvest conidia and adjust the suspension to 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[15]

-

-

Assay Plate Preparation:

-

Dispense 100 µL of RPMI-1640 medium into columns 2-11 of a sterile 96-well flat-bottom microtiter plate.

-

Add 200 µL of the compound, diluted in RPMI-1640 to twice the highest desired concentration, to column 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating across to column 10. Discard the final 100 µL from column 10.[17]

-

Column 11 will serve as the drug-free growth control. Column 12 will serve as the sterility control (medium only).

-

-

Inoculation and Incubation:

-

Endpoint Determination:

Data Presentation: MIC Values

All quantitative data should be summarized in a clear, tabular format for easy comparison.

| Fungal Strain | 5,6-Dichlorobenzimidazole HCl MIC (µg/mL) | Control Antifungal MIC (µg/mL) |

| Candida albicans ATCC 90028 | [Experimental Value] | [e.g., Fluconazole Value] |

| Candida glabrata ATCC 90030 | [Experimental Value] | [e.g., Fluconazole Value] |

| Cryptococcus neoformans H99 | [Experimental Value] | [e.g., Amphotericin B Value] |

| Aspergillus fumigatus Af293 | [Experimental Value] | [e.g., Voriconazole Value] |

The following diagram illustrates the workflow for this initial screening phase.

Caption: Workflow for In Vitro Antifungal Susceptibility Screening.

Phase 2: Selectivity and Preliminary Mechanism of Action

If promising activity is observed in Phase 1, the next crucial step is to assess the compound's selectivity for fungal cells over host cells. This is a critical aspect of trustworthiness in drug development, as non-selective compounds are likely to be toxic.[19]

Experimental Protocol 2: Mammalian Cell Cytotoxicity Assay

This protocol uses the common MTT assay to measure the metabolic activity of mammalian cells as an indicator of viability.[20]

-

Cell Culture:

-

Culture a relevant human cell line (e.g., HepG2 liver cells or HEK293 kidney cells) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest and count the cells. Seed the cells into a 96-well plate at an optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of media and allow them to adhere overnight.[21]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium, mirroring the concentrations used in the MIC assay.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.[21] Include vehicle (DMSO) controls and a positive control for cell death (e.g., Triton X-100).

-

Incubate for 24-48 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20]

-

Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

-

Data Interpretation: Selectivity Index (SI)

The SI is a critical parameter for evaluating the therapeutic potential of an antimicrobial compound. It is calculated as the ratio of host cell toxicity to microbial activity.

SI = CC₅₀ (Mammalian Cells) / MIC (Fungal Cells)

A higher SI value indicates greater selectivity for the fungal target, which is a desirable characteristic for a drug candidate.

Data Presentation: Cytotoxicity and Selectivity

| Fungal Strain | MIC (µg/mL) | Mammalian Cell Line | CC₅₀ (µg/mL) | Selectivity Index (SI) |

| C. albicans | [Value] | HepG2 | [Value] | [CC₅₀ / MIC] |

| A. fumigatus | [Value] | HepG2 | [Value] | [CC₅₀ / MIC] |

Based on the initial hypotheses, preliminary mechanism-of-action studies can be designed. If the compound shows broad-spectrum activity, a tubulin polymerization assay would be a logical next step.

Caption: Decision-making workflow for compound progression.

Part 3: Future Directions and Conclusion

Should this compound demonstrate potent and selective antifungal activity, this framework provides the foundation for more advanced studies. Future work would include:

-

Definitive Mechanism of Action Studies: Including in vitro tubulin polymerization assays, kinase inhibition assays with purified fungal kinases, and sterol biosynthesis analysis to confirm the molecular target.[6][22]

-

Resistance Studies: Spontaneous resistance frequency determination and sequencing of resistant isolates to identify mutations in the target gene (e.g., β-tubulin).

-

In Vivo Efficacy Studies: Evaluation of the compound in an appropriate animal model of fungal infection, such as a murine model of disseminated candidiasis.

References

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from Creative Biolabs website. [Link]

-